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Introduction

Thionine is a basic, metachromatic thiazine dye widely used in histology for staining Nissl

substance in the cytoplasm of neurons.[1][2] Nissl substance, composed mainly of rough

endoplasmic reticulum and ribosomal RNA, is abundant in neuronal cell bodies.[3][4][5]

Thionine staining allows for the clear visualization of neuronal cytoarchitecture, cell

distribution, and morphology within the brain and central nervous system.[4][6] The dye binds

to acidic components, particularly nucleic acids, imparting a deep blue or purple color to the

Nissl bodies and nuclear chromatin.[3][6] The specificity and intensity of the stain are highly

dependent on the pH of the staining solution.[3] This protocol provides a detailed method for

performing thionine staining on paraffin-embedded brain tissue sections.

Principle of Method

The positively charged thionine dye molecules electrostatically bind to the negatively charged

phosphate groups of nucleic acids within the Nissl substance and the cell nucleus.[4][5] A

differentiation step, typically using acidified alcohol, is employed to remove excess stain from

the surrounding neuropil, thereby increasing the contrast and allowing for the precise

visualization of neuronal cell bodies.[4][7] The final dehydration steps not only prepare the

tissue for coverslipping but also shift the initial purple coloration to a more stable blue.[3][7]

Experimental Protocols
I. Preparation of Solutions

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1682319?utm_src=pdf-interest
https://www.benchchem.com/product/b1682319?utm_src=pdf-body
https://biomedical-sciences.uq.edu.au/files/95/Thionin%20TECHNIQUE%20FOR%20NISSL.docx
https://www.stainsfile.com/dyes/thionin/
https://depts.washington.edu/rubelab/protocols/Thionin-stain.html
https://www.protocols.io/view/nissl-staining-with-thionin-261ger8edl47/v1
https://www.morphisto.de/en/shop/detail/d/Thioninf%C3%A4rbel%C3%B6sung_%28f%C3%BCr_NISSL-F%C3%A4rbung%29/
https://www.benchchem.com/product/b1682319?utm_src=pdf-body
https://www.protocols.io/view/nissl-staining-with-thionin-261ger8edl47/v1
https://fdneurotech.com/catalog/fd-thionin-solution-regular-strength/
https://depts.washington.edu/rubelab/protocols/Thionin-stain.html
https://fdneurotech.com/catalog/fd-thionin-solution-regular-strength/
https://depts.washington.edu/rubelab/protocols/Thionin-stain.html
https://www.benchchem.com/product/b1682319?utm_src=pdf-body
https://www.benchchem.com/product/b1682319?utm_src=pdf-body
https://www.protocols.io/view/nissl-staining-with-thionin-261ger8edl47/v1
https://www.morphisto.de/en/shop/detail/d/Thioninf%C3%A4rbel%C3%B6sung_%28f%C3%BCr_NISSL-F%C3%A4rbung%29/
https://www.protocols.io/view/nissl-staining-with-thionin-261ger8edl47/v1
https://www.benchchem.com/pdf/troubleshooting_weak_thionin_staining_in_brain_tissue.pdf
https://depts.washington.edu/rubelab/protocols/Thionin-stain.html
https://www.benchchem.com/pdf/troubleshooting_weak_thionin_staining_in_brain_tissue.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is based on the Modified Wisconsin Thionin Staining method.[7] High-purity

reagents are recommended for optimal results.

1.3% Stock Thionin Solution:

Thionin (e.g., Sigma T3387): 13 g[3][7]

Distilled H₂O: 1000 ml

Preparation: Add thionin to distilled water. Gently heat and stir for approximately 1 hour to

ensure the dye is fully dissolved. Filter the solution and store it in a tightly stoppered bottle

at room temperature.[3][7]

1 M Acetic Acid (HAc):

Glacial Acetic Acid: 58.5 ml[3][7]

Distilled H₂O: Dilute to a final volume of 1 liter.

1 M Sodium Hydroxide (NaOH):

Sodium Hydroxide Pellets: 50 g[3][7]

Distilled H₂O: Dissolve pellets in water to a final volume of 1 liter.

1% Thionin Working Solution (pH ~4.0):

1 M Acetic Acid: 80.0 ml[3]

1 M Sodium Hydroxide: 14.4 ml[3]

1.3% Stock Thionin Solution: 305.6 ml[3]

Preparation: First, mix the acetic acid and sodium hydroxide solutions to create the buffer.

Adjust the pH if necessary. Then, add the stock thionin solution. This solution is suitable

for routine Nissl staining.[3][7] It is advisable to filter the working solution before each use.
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70% Ethanol or 95% Ethanol

Optional: Add a few drops of glacial acetic acid to 95% ethanol for more rapid

differentiation, particularly if sections are overstained.[3][4]

II. Staining Procedure for Paraffin-Embedded Sections

This procedure is designed for 6µm thick paraffin-embedded brain tissue sections fixed with

4% paraformaldehyde or 10% neutral buffered formalin.[1][7]

Deparaffinization and Rehydration:

Xylene: 2 changes, 5 minutes each.

100% Ethanol: 2 changes, 3 minutes each.

95% Ethanol: 1 change, 3 minutes.

70% Ethanol: 1 change, 3 minutes.

Distilled H₂O: 2 changes, 3-5 minutes each. Note: It is critical to thoroughly rinse sections

with distilled water before staining. Phosphate buffers (e.g., PBS) can cause the thionine
dye to precipitate.[3][8]

Staining:

Immerse slides in the 1% Thionin Working Solution. Staining time can vary significantly

(e.g., 2 to 20 minutes) depending on the fixative used, tissue age, and desired intensity.[3]

[4]

Recommendation: Always test a single slide first to determine the optimal staining time for

your specific samples before proceeding with the entire batch.[3][7]

Rinsing:

Briefly rinse the slides in distilled water to remove excess staining solution.[7]

Differentiation:
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Dip slides in 70% Ethanol for 15-30 seconds.[4]

Transfer to 95% Ethanol. This step is critical for differentiation and should be monitored

closely, potentially under a microscope, until Nissl bodies are sharply defined against a

paler background.[4] This can take from 30 seconds to several minutes.[4]

Dehydration:

100% Ethanol: 2 changes, 3 minutes each. Ensure tissue is completely dehydrated before

clearing.[4]

The alcohols will shift the stain color from purple to blue.[3][7]

Clearing:

Xylene (or a xylene substitute): 2 changes, 5 minutes each.[7]

Coverslipping:

Mount coverslips onto the slides using a permanent mounting medium.

Data Presentation
Table 1: Summary of Quantitative Parameters for Thionine Staining
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Parameter
Recommended
Value/Range

Notes

Fixative
4% Paraformaldehyde or 10%

NBF

Fixation quality is crucial for

preserving Nissl body integrity.

[1][7]

Section Thickness 6 µm
Typical for paraffin-embedded

tissue.[1][7]

Stock Thionin Conc. 1.3%

Dissolve 13g of thionin powder

in 1000 ml of distilled water.[3]

[7]

Working Stain Conc. 0.2% - 1.0%

1% is used for routine Nissl

staining; 0.2% may be better

for delicate applications.[3][7]

Working Stain pH ~4.0

A slightly acidic pH is critical

for the specific binding to Nissl

substance.[3][7]

Staining Time 2 - 30 minutes

Highly variable; must be

optimized for each experiment.

[3][4]

Differentiation Time 15 seconds - several minutes

Monitor visually to avoid over-

differentiating and losing the

stain.[4]

Troubleshooting
Weak or Faint Staining:

Cause: Staining time is too short; the staining solution is old or depleted.[7]

Solution: Increase the staining time incrementally.[7] Prepare a fresh working solution or

replenish the existing one with about 10% fresh, filtered solution.[3][7]

Overstaining or High Background:
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Cause: Staining time is too long; differentiation is insufficient.

Solution: Reduce staining time. For already overstained slides, dip them for a few seconds

in 95% ethanol containing a few drops of glacial acetic acid until the excess color is

removed. Rinse thoroughly in alcohol to remove the acid before proceeding with

dehydration.[3][7]

Stain Precipitate on Sections:

Cause: Contamination of the staining solution with phosphate buffers (PBS).[3][8]

Solution: Ensure slides are rinsed thoroughly with distilled water before placing them in the

thionine solution.[3][7] Always filter the working stain solution before use.

Poorly Defined Nissl Bodies:

Cause: Suboptimal fixation; incorrect pH of the staining solution; over-differentiation.

Solution: Ensure the tissue is adequately fixed.[7] Verify the pH of the staining solution.[7]

Carefully monitor the differentiation step under a microscope to prevent the complete

removal of stain from the Nissl substance.[7]

Visualized Workflow
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Figure 1. Workflow diagram of the thionine staining protocol for paraffin-embedded tissue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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